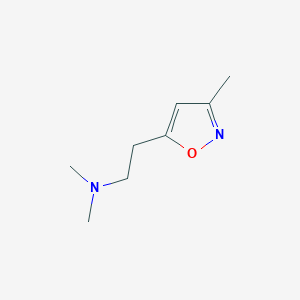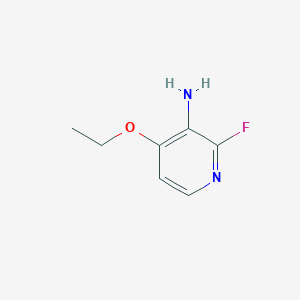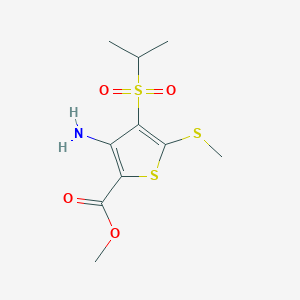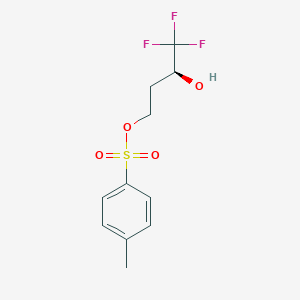
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Orientations Futures
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is the further study of its mechanism of action and its potential use in the treatment of various types of cancer and neurodegenerative disorders. Another direction is the development of new synthetic methods for the compound, which may lead to the discovery of new derivatives with improved properties. Additionally, the evaluation of the toxicity and side effects of the compound needs to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multistep process. The first step involves the synthesis of the starting material, 2-ethyl-7-propyl-6-bromo-1H-pyrimido[5,4-b]indole, which is then reacted with 2-(1H-tetrazol-5-yl)aniline to form the intermediate compound. The final step involves the cyclization of the intermediate compound to form the desired product.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
168152-74-7 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C24H24N8O |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-ethyl-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)26-24-25-21(4-2)29-32(20)24)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
Clé InChI |
CXMXYXWOGFMIBO-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)N=C2N1NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC(=NN12)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N=C2N1NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



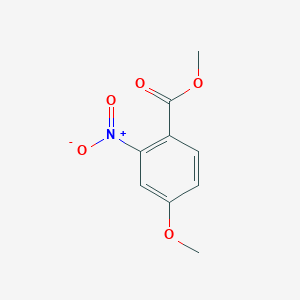
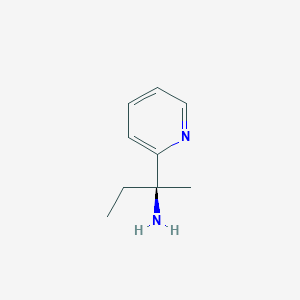
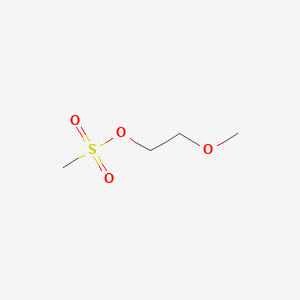
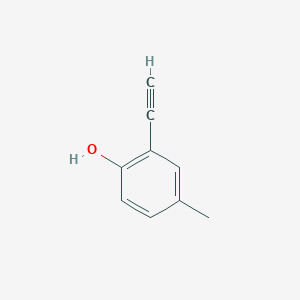
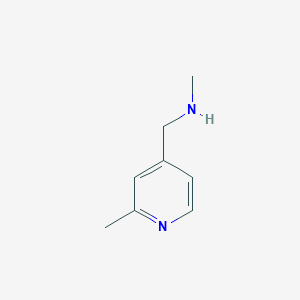
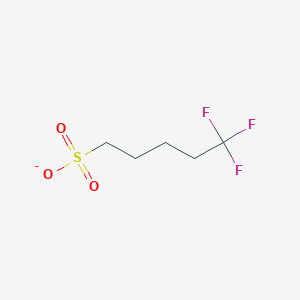


![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

